

# Technical Guide: SRTCX1003 for Inflammation Research

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: SRTCX1003  
CAS No.: 1203480-86-7  
Cat. No.: B611001

[Get Quote](#)

Unlocking the SIRT1-NF-κB Axis: A Mechanistic & Operational Handbook

## Executive Summary & Compound Profile

**SRTCX1003** (CAS: 1203480-93-6) is a potent, synthetic small molecule activator of Sirtuin 1 (SIRT1), designed to probe the epigenetic regulation of inflammatory signaling. Unlike non-specific polyphenols (e.g., resveratrol), **SRTCX1003** is engineered for high specificity and potency (EC<sub>1.5</sub> = 0.61 μM), making it a critical tool for dissecting the SIRT1-NF-κB axis.

This guide provides a validated technical framework for utilizing **SRTCX1003** in inflammation research, moving beyond basic descriptions to causal mechanisms and self-validating experimental protocols.

## Compound Specifications

| Parameter        | Technical Detail                                                                     |
|------------------|--------------------------------------------------------------------------------------|
| Chemical Name    | 2-(3-(2-morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide |
| Formula          | C <sub>23</sub> H <sub>23</sub> N <sub>5</sub> O <sub>3</sub> S                      |
| Molecular Weight | 449.53 g/mol                                                                         |
| Target           | SIRT1 (NAD <sup>+</sup> -dependent deacetylase)                                      |
| Potency (EC1.5)  | 0.61 μM (SIRT1 activation assay)                                                     |
| Cellular Potency | IC <sub>50</sub> = 1.42 μM (p65 deacetylation)                                       |
| Solubility       | DMSO (up to 50 mM); Ethanol (low)                                                    |

## Mechanistic Architecture: The SIRT1-NF-κB Axis

To use **SRTCX1003** effectively, one must understand why it works. Inflammation is largely driven by the transcription factor NF-κB.<sup>[1]</sup> The p65 subunit of NF-κB requires acetylation (specifically at Lysine 310) to sustain its transcriptional activity and nuclear retention.

The Mechanism:

- Activation: **SRTCX1003** binds allosterically to SIRT1, enhancing its affinity for NAD<sup>+</sup> and acetylated substrates.
- Deacetylation: Activated SIRT1 targets Acetyl-Lys310 on the p65 subunit.<sup>[2]</sup>
- Termination: Deacetylated p65 loses its transcriptional potency and is exported from the nucleus or degraded.
- Outcome: Suppression of downstream pro-inflammatory cytokines (TNFα, IL-12, IL-6).

## Visualization: The Signaling Cascade



[Click to download full resolution via product page](#)

Figure 1: **SRTCX1003**-mediated suppression of inflammation via the SIRT1-NF-κB deacetylation pathway.<sup>[3][1][4][5][6][7]</sup>

## Validated Experimental Protocols

Scientific integrity requires reproducibility. The following protocols are designed with built-in controls to validate the compound's activity (p65 deacetylation) alongside its phenotypic effect (cytokine reduction).

### Protocol A: In Vitro Macrophage Inflammation Assay

Objective: Quantify **SRTCX1003** efficacy in suppressing LPS-induced TNF $\alpha$  secretion in RAW 264.7 cells.

Reagents:

- RAW 264.7 Macrophages.
- LPS (Lipopolysaccharide) from E. coli O111:B4.
- **SRTCX1003** Stock: 10 mM in DMSO (Stored at -80°C).
- Vehicle: DMSO (Final concentration < 0.1%).

### Step-by-Step Workflow:

- Seeding: Plate RAW 264.7 cells at   
  
 cells/well in 96-well plates. Incubate overnight.
- Pre-treatment (Critical Step): Treat cells with **SRTCX1003** (Dose range: 1  $\mu$ M – 10  $\mu$ M) for 1 hour prior to LPS stimulation.
  - Control 1: Vehicle only (DMSO).
  - Control 2: **SRTCX1003** only (to check cytotoxicity).
- Stimulation: Add LPS (Final conc: 100 ng/mL) directly to the media containing the compound.
- Incubation: Incubate for 4–6 hours (for mRNA/early cytokines) or 18–24 hours (for accumulated protein).
- Analysis:
  - Supernatant: Collect for TNF $\alpha$  ELISA.
  - Lysate: Harvest cells for Western Blot (Target: Acetyl-NF- $\kappa$ B p65 vs. Total p65). Note: **SRTCX1003** efficacy is validated ONLY if p65 acetylation decreases.

## Protocol B: In Vivo Acute Inflammation Model

Objective: Assess systemic anti-inflammatory effects in C57BL/6 mice.

Formulation Strategy: **SRTCX1003** is lipophilic. Do not use pure saline.

- Vehicle: 10% PEG400 + 10% Vitamin E TPGS + 80% Water (or Saline).
- Preparation: Dissolve compound in PEG400/TPGS first, then slowly add water with vortexing to form a clear dispersion/emulsion.

### Workflow Visualization:



[Click to download full resolution via product page](#)

Figure 2: Temporal dosing strategy for acute LPS challenge. Pre-treatment is essential to prime SIRT1 activity before the inflammatory cascade peaks.

## Critical Technical Considerations

To ensure Trustworthiness and Expertise, adhere to these operational rules:

- The Acetylation Check:
  - Why? Merely measuring TNF $\alpha$  is insufficient. Many compounds suppress cytokines via toxicity or off-target kinase inhibition.
  - Validation: You must demonstrate that **SRTCX1003** reduces Acetyl-p65 levels (Western blot) at the same concentration it lowers cytokines. If cytokines drop but Acetyl-p65 remains high, the mechanism is likely off-target.
- Dose-Response Linearity:
  - **SRTCX1003** typically exhibits a bell-shaped or plateauing dose-response curve in some assays due to solubility limits.
  - Recommendation: Do not exceed 30  $\mu$ M in vitro, as precipitation may occur, causing physical cellular stress (false positives in toxicity).
- Vehicle Control:
  - Always match the DMSO concentration exactly in the "LPS only" control. SIRT1 is sensitive to metabolic stress; variations in solvent load can skew baseline acetylation levels.

## References

- Yang H, Zhang W, Pan H, Feldser HG, Lainez E, Miller C, et al. (2012). SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF- $\kappa$ B Activity.[3][1][2] PLoS ONE 7(9): e46364.
  - Source:
- MedChemExpress (MCE). (2024).
  - Source:
- DC Chemicals. (2024). **SRTCX1003**: Chemical Structure and Properties.
  - Source:

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF- $\kappa$ B activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. scispace.com [[scispace.com](https://scispace.com)]
- 3. SRTCX1003|SRTCX-1003 [[dcchemicals.com](https://dcchemicals.com)]
- 4. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF- $\kappa$ B Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. researchgate.net [[researchgate.net](https://researchgate.net)]
- 6. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. researchgate.net [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [Technical Guide: SRTCX1003 for Inflammation Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611001#srtcx1003-for-inflammation-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)